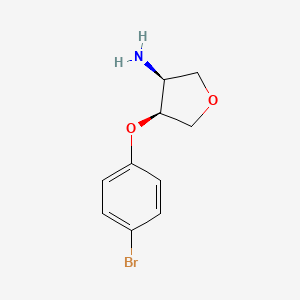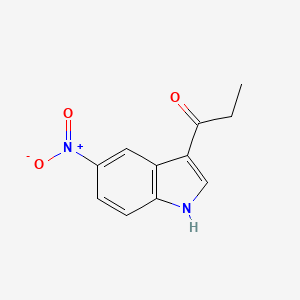![molecular formula C27H27N3O2 B2571986 N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide CAS No. 932307-93-2](/img/structure/B2571986.png)
N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.532. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Inclusion Compounds
Research on amide-containing isoquinoline derivatives, closely related to N-(2,5-dimethylphenyl)-2-{7-methyl-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide, highlights their structural aspects and properties when interacting with various acids. These compounds can form gels or crystalline solids depending on the type of acid used, with non-planar anions facilitating gel formation. Furthermore, they can form host–guest complexes with enhanced fluorescence emission, suggesting potential applications in fluorescence-based sensors and imaging technologies (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Efficacy in Viral Infections
A novel anilidoquinoline derivative, structurally similar to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro. Its application in treating Japanese encephalitis showed a significant decrease in viral load and increased survival rates in infected mice, indicating potential therapeutic applications for viral infections (Ghosh et al., 2008).
Synthesis and Chemical Interactions
The synthesis and structural characterization of various acetamide derivatives related to the compound provide insights into their chemical behavior and interaction potential. These studies contribute to a deeper understanding of the compound's reactivity and possible applications in chemical synthesis, material science, and drug development (Hocker & Giesecke, 2003).
Antitumor Activity
Research into quinazolinone analogues, which share structural features with this compound, revealed significant antitumor activity across a broad spectrum of cancer cell lines. This suggests potential applications in cancer therapy, with specific compounds showing potency comparable or superior to existing treatments (Al-Suwaidan et al., 2016).
Antifungal Agents
A derivative within the same chemical family demonstrated fungicidal activity against Candida species and broad antifungal activity against various fungi, including molds and dermatophytes. This suggests potential applications in developing new antifungal agents, particularly for treating systemic fungal infections (Bardiot et al., 2015).
Propriétés
IUPAC Name |
2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2/c1-18-9-11-20(3)24(13-18)29-26(31)17-30-25-14-19(2)10-12-21(25)15-22(27(30)32)16-28-23-7-5-4-6-8-23/h4-15,28H,16-17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOUVWHZRYJCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C3=C(C=CC(=C3)C)C=C(C2=O)CNC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)-8-methoxychromene-3-carboxamide](/img/structure/B2571905.png)
![2-{5,7-Dimethyl-2-sulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2571906.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-3-butylquinazoline-2,4(1H,3H)-dione](/img/structure/B2571908.png)
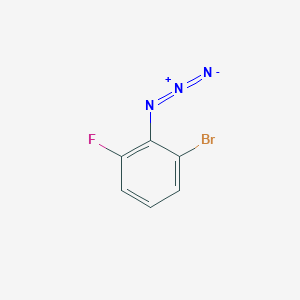
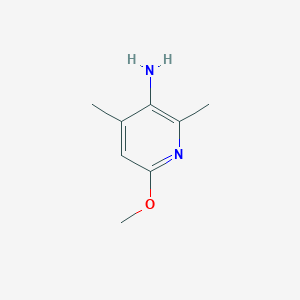
![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)
![N-(2,5-difluorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2571914.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2571915.png)
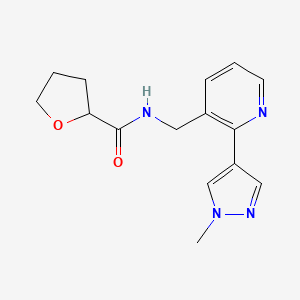
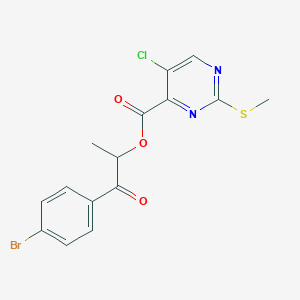
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)
![8-(3,5-dimethylphenyl)-7-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571922.png)
